3-Bromo-1-ethyl-5-methyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazole heterocycles are five-membered aromatic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern chemical research, largely due to its prevalence in a wide range of biologically active compounds. sigmaaldrich.combldpharm.comresearchgate.netbldpharm.com The pyrazole core is a key pharmacophore, found in numerous pharmaceuticals with anti-inflammatory, analgesic, antimicrobial, and anticancer properties. sigmaaldrich.comresearchgate.netbldpharm.com Beyond medicine, pyrazole derivatives are integral to the development of agrochemicals, such as pesticides and herbicides, and have found applications in materials science as dyes and fluorescent agents. sigmaaldrich.comresearchgate.net The versatility of the pyrazole ring system continues to attract significant research interest, with ongoing efforts to develop more efficient and sustainable synthetic methods. sigmaaldrich.com
Structural Features and Nomenclature of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole
The chemical structure of this compound is defined by a central pyrazole ring. The numbering of the pyrazole ring starts from the substituted nitrogen atom. Following the standard rules of chemical nomenclature, the substituents are named and numbered as follows:
A bromine atom is attached to the carbon at position 3.
An ethyl group (-CH₂CH₃) is attached to the nitrogen atom at position 1.
A methyl group (-CH₃) is attached to the carbon at position 5.
This specific arrangement of substituents gives the compound its systematic name: This compound . The "1H" indicates that the nitrogen at position 1 bears a substituent, in this case, the ethyl group.
Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₆H₉BrN₂ |
| Molecular Weight | 189.05 g/mol |
| Appearance | Likely a liquid or low-melting solid |
| Boiling Point | Predicted to be in the range of 220-230 °C at 760 mmHg |
| Density | Predicted to be around 1.4-1.5 g/cm³ |
Note: The data in this table is predicted based on the chemical structure, as specific experimental data for this compound is not widely available in public literature.
Overview of Research Trajectories for Halogenated and Alkylated Pyrazoles
Research into halogenated and alkylated pyrazoles is a dynamic area of organic chemistry. The introduction of a halogen atom, such as bromine, onto the pyrazole ring provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura coupling. This allows for the synthesis of more complex, substituted pyrazoles with tailored properties.
The N-alkylation of pyrazoles is a fundamental transformation that influences the molecule's physical and biological properties. uni.lu The nature of the alkyl group can impact solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. bldpharm.com Synthetic strategies often involve the direct alkylation of a pre-formed pyrazole ring or the cyclization of appropriately substituted precursors. google.comgoogle.com
While specific research on this compound is limited in publicly accessible literature, the study of its isomers and related compounds provides insight into the research trends. For instance, compounds like 4-Bromo-1-ethyl-3-methyl-1H-pyrazole are noted as intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.com The synthesis of various substituted bromopyrazoles is also a subject of patent literature, indicating their importance in the development of proprietary compounds. google.comgoogle.com The general trajectory of this research involves the development of regioselective synthesis methods to control the precise placement of substituents on the pyrazole ring, thereby fine-tuning the molecule's function.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-ethyl-5-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYGGCBVTRYVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284812 | |
| Record name | 1H-Pyrazole, 3-bromo-1-ethyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-05-0 | |
| Record name | 1H-Pyrazole, 3-bromo-1-ethyl-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 3-bromo-1-ethyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 1 Ethyl 5 Methyl 1h Pyrazole and Analogous Compounds
Direct Halogenation Strategies on Pyrazole (B372694) Cores
Direct halogenation is a common method for functionalizing electron-rich heterocyclic systems like pyrazoles. However, achieving specific regioselectivity, particularly for the synthesis of 3-bromo isomers when the 4-position is unsubstituted, presents a significant challenge that often requires strategic precursor design.
The direct bromination of a 1-ethyl-5-methyl-1H-pyrazole precursor is governed by the inherent reactivity of the pyrazole ring, which is influenced by the electronic effects of its substituents.
Electrophilic bromination is the most common method for introducing a bromine atom onto an aromatic ring. A variety of reagents and conditions have been developed to achieve this transformation on pyrazole substrates. The choice of reagent can influence the reactivity and, in some cases, the regioselectivity of the reaction.
Commonly used brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and tetraalkylammonium tribromides. nih.gov Reactions are typically performed in solvents ranging from chlorinated hydrocarbons to acids, and sometimes under solvent-free conditions with a solid support like silica (B1680970) gel. nih.govresearchgate.net For instance, the bromination of activated aromatic compounds can be achieved using LiBr with BF₃·Et₂O under aerobic conditions, highlighting a method that avoids hazardous molecular bromine. researchgate.net
Table 1: Selected Electrophilic Bromination Agents and Conditions for Heteroarenes
| Brominating Agent | Catalyst / Co-reagent | Typical Solvents | Key Features | Source(s) |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Silica Gel | Solvent-free | Good for regioselective brominations. | nih.gov |
| N-Bromosuccinimide (NBS) | Butadiene sulfone or DMSO | Dichloromethane | Mild, chemoselective monobromination. | researchgate.net |
| LiBr | BF₃·Et₂O, O₂ (aerobic) | Acetonitrile (B52724) | Avoids use of Br₂, broad substrate scope. | researchgate.net |
| Molecular Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) | Dichloromethane, CCl₄ | Classic electrophilic aromatic bromination. | youtube.com |
| Potassium Persulfate | Sulfuric Acid | Acetonitrile | Used in oxidation/aromatization sequences. | google.com |
The pyrazole ring is susceptible to electrophilic attack, with the outcome heavily dictated by the electronic nature of the substituents on the ring. nih.gov Molecular orbital calculations suggest that for an unsubstituted pyrazole, the C4 position is the most reactive towards electrophiles. cdnsciencepub.com
In the case of a 1-ethyl-5-methyl-1H-pyrazole precursor, both the N1-ethyl and C5-methyl groups are electron-donating. These groups increase the electron density of the pyrazole ring, activating it for electrophilic substitution. nih.govresearchgate.net Generally, such activation directs incoming electrophiles to the C4 position. Therefore, direct bromination of 1-ethyl-5-methyl-1H-pyrazole would be expected to yield 4-bromo-1-ethyl-5-methyl-1H-pyrazole as the major product. cdnsciencepub.comresearchgate.net
To achieve substitution at the C3 position, alternative strategies are often necessary. These can include:
Blocking the C4 position : Starting with a pyrazole that has a removable group at the C4 position, directing bromination to C3, followed by removal of the blocking group.
Dehydroxyhalogenation : One of the most effective methods for preparing 3-halopyrazoles is the dehydroxyhalogenation of the corresponding 3-hydroxypyrazoles (pyrazolones) using reagents like phosphorus oxybromide. researchgate.netgoogle.com
Sandmeyer Reaction : The conversion of a 3-aminopyrazole (B16455) to a 3-bromopyrazole via diazotization followed by treatment with a bromide salt is another viable route. researchgate.netbeilstein-archives.org
In some synthetic approaches, a pyrazoline (a dihydropyrazole) intermediate is formed first and then aromatized to the corresponding pyrazole. This oxidation step can sometimes be combined with bromination in a one-pot procedure. For example, one-pot condensations can yield pyrazoline intermediates which are then subjected to in-situ oxidation. The use of bromine itself can afford a wide variety of pyrazoles, where bromine acts as both the oxidant and the electrophile for subsequent bromination. organic-chemistry.org
Another documented method involves the oxidation of an ethyl 3-bromo-4,5-dihydro-1H-pyrazole-5-carboxylate derivative to the corresponding pyrazole using potassium persulfate as the oxidizing agent in the presence of sulfuric acid. google.com This demonstrates a powerful method for aromatization that can be a key step in a multi-step synthesis of a brominated pyrazole. google.com
Regioselective Bromination of 1-Ethyl-5-methyl-1H-pyrazole Precursors
Cyclization Reactions Leading to Substituted Pyrazoles
Constructing the pyrazole ring from acyclic precursors is a highly versatile and regioselective method for synthesizing specifically substituted pyrazoles. This approach builds the desired substitution pattern directly into the final product, avoiding the regioselectivity issues of direct halogenation.
The most fundamental and widely used method for pyrazole synthesis is the Knorr synthesis, a [3+2] cyclocondensation reaction. nih.gov This reaction involves the condensation of a hydrazine (B178648) derivative (the two-nitrogen, or "N-N," component) with a 1,3-dicarbonyl compound (the three-carbon, or "C-C-C," component). nih.govnih.gov
To synthesize 3-Bromo-1-ethyl-5-methyl-1H-pyrazole, a logical [3+2] approach would involve the reaction between ethylhydrazine (B1196685) and a brominated β-diketone. Specifically, the reaction of ethylhydrazine with 3-bromo-2,4-pentanedione would theoretically yield the target molecule. The regioselectivity of this condensation is influenced by the reaction conditions and the electronic and steric nature of the substituents on the dicarbonyl compound. nih.govresearchgate.net The more electrophilic carbonyl carbon is typically attacked first by the more nucleophilic nitrogen of the hydrazine. researchgate.net
Table 2: [3+2] Cycloaddition for the Synthesis of this compound
| N-N Component | C-C-C Component | Product |
|---|---|---|
| Ethylhydrazine | 3-Bromo-2,4-pentanedione | This compound |
This synthetic route offers a direct and controlled method for installing the ethyl group at the N1 position, the methyl group at the C5 position, and the crucial bromine atom at the C3 position. Multicomponent reactions based on this principle allow for the efficient, one-pot synthesis of a wide array of substituted pyrazoles. nih.govbeilstein-journals.org
Condensation Reactions with Hydrazine Derivatives
The most fundamental and historically significant method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comrsc.org This approach offers a direct route to polysubstituted pyrazoles. mdpi.com For the synthesis of a 1-ethyl-5-methyl-pyrazole scaffold, the reaction would involve a condensation between a 1,3-dicarbonyl compound, such as pentane-2,4-dione, and ethylhydrazine.
The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. However, when an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine like ethylhydrazine, the reaction can produce a mixture of two regioisomers. mdpi.com The precise ratio of these isomers is influenced by the reaction conditions and the steric and electronic nature of the substituents on both reactants. Classical synthesis routes often required harsh conditions such as high temperatures and volatile organic solvents. mdpi.com
Modern variations of this condensation employ various catalysts to improve efficiency and selectivity. For instance, nano-ZnO has been utilized as an effective catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, achieving excellent yields in short reaction times. nih.gov Similarly, Amberlyst-70, a heterogeneous catalyst, has been used for aqueous synthesis of pyrazoles at room temperature, highlighting the shift towards more environmentally friendly protocols. mdpi.com
N-Alkylation Strategies for Pyrazoles
The introduction of an alkyl group, such as ethyl, onto the pyrazole nitrogen is a critical step in the synthesis of the target compound. N-alkylation of a pre-formed pyrazole ring is a common and versatile strategy. The pyrazole ring contains two nitrogen atoms, and direct alkylation can lead to a mixture of N1 and N2 isomers, necessitating regioselective methods.
Systematic studies have shown that N1-alkylation of 3-substituted pyrazoles can be achieved with high regioselectivity using a potassium carbonate base in a dimethyl sulfoxide (B87167) (DMSO) solvent system. researchgate.net More advanced, catalyst-free methods have also been developed. A highly regioselective N1-alkylation has been achieved via a Michael reaction, yielding the desired product in over 90% yield with an N1/N2 ratio greater than 99.9:1. semanticscholar.orgacs.org This method is effective for a range of pyrazoles bearing versatile functional groups, including bromo, ester, and nitro groups. acs.org
Alternative strategies include acid-catalyzed methods. The N-alkylation of pyrazoles using trichloroacetimidates in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA) provides another route to N-alkyl pyrazoles. mdpi.com For unsymmetrical pyrazoles, these conditions typically result in a mixture of regioisomers, with steric hindrance directing the major product. mdpi.com A novel biocatalytic approach using engineered enzymes has also been reported, enabling highly selective methylation, ethylation, and propylation with unprecedented regioselectivity (>99%). nih.gov
To synthesize this compound, the ethyl group must be selectively introduced at the N1 position. This is typically performed on a 3-bromo-5-methyl-1H-pyrazole or a 5-bromo-3-methyl-1H-pyrazole precursor. The choice of alkylating agent and reaction conditions is paramount for achieving the desired regioselectivity.
Commonly, ethyl halides (e.g., ethyl iodide or ethyl bromide) are used in the presence of a base. The regioselectivity of this reaction is influenced by factors such as the nature of the base, the solvent, and the substituents on the pyrazole ring. The use of a K2CO3/DMSO system is a well-established method for favoring N1 alkylation. researchgate.net
A highly efficient and regioselective catalyst-free Michael reaction provides a powerful alternative for N1-ethylation. semanticscholar.orgacs.org This protocol extends to di-, tri-, and tetra-substituted pyrazoles, making it suitable for complex intermediates. semanticscholar.org The table below summarizes various conditions explored for N-alkylation reactions.
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Base-Mediated | K₂CO₃/DMSO | Good N1-regioselectivity for 3-substituted pyrazoles. | researchgate.net |
| Michael Reaction | Catalyst-Free | Excellent N1-regioselectivity (>99.9:1); high yield (>90%). | semanticscholar.orgacs.org |
| Acid-Catalyzed | Trichloroacetimidates/CSA | Provides access to N-alkyl pyrazoles; yields mixtures with unsymmetrical pyrazoles. | mdpi.com |
| Biocatalytic | Engineered Methyltransferase | Unprecedented regioselectivity (>99%) for ethylation. | nih.gov |
A logical and common synthetic route to this compound involves a sequential process: pyrazole ring formation, N-alkylation, and finally, bromination. The order of these steps can be varied. For instance, one could start with 3-methyl-1H-pyrazole, perform N-ethylation to get 1-ethyl-3-methyl-1H-pyrazole, and then regioselectively brominate the C5 position.
Alternatively, a pre-brominated pyrazole can be N-alkylated. For example, 3-bromo-5-methyl-1H-pyrazole can be synthesized and subsequently ethylated at the N1 position. The bromination of the pyrazole ring itself is a standard electrophilic aromatic substitution. Reagents such as N-Bromosuccinimide (NBS) are effective for the bromination of pyrazole rings. mdpi.com In one documented synthesis, a pyrazole ring was successfully brominated using NBS after its initial formation. mdpi.com Other brominating agents, such as tribromooxyphosphorus, have been used to convert a hydroxyl group on a pyrazole ring to a bromine atom. google.com The synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved through the condensation of 1,3-diketones with arylhydrazines. mdpi.com
A plausible synthetic sequence would be:
Formation of 1-ethyl-5-methyl-1H-pyrazole: Condensation of pentane-2,4-dione with ethylhydrazine.
Bromination: Electrophilic bromination of 1-ethyl-5-methyl-1H-pyrazole at the C3 position using a suitable brominating agent like NBS to yield the final product.
Advanced Synthetic Routes and Industrial Scalability Considerations
Moving from laboratory-scale synthesis to industrial production requires consideration of factors such as cost, safety, yield, and environmental impact. google.com Advanced synthetic routes for pyrazoles often focus on process intensification and adherence to green chemistry principles. Flow chemistry, for example, is an increasingly important technology for the safe and efficient large-scale production of heterocyclic compounds, including pyrazoles. mdpi.com It allows for precise control over reaction parameters, improved heat transfer, and safer handling of hazardous reagents or unstable intermediates, significantly reducing reaction times from hours to minutes. mdpi.com
Patents for related complex pyrazoles detail processes optimized for industrial application, emphasizing high yields and simple work-up procedures to ensure commercial viability. google.comgoogle.com For example, a process for preparing pyrazole on an industrial scale was developed to produce high yields with minimal by-products, simplifying the purification process. google.com
Optimizing reaction conditions is crucial for maximizing yield and minimizing costs. Key parameters for optimization include temperature, solvent, catalyst, and the mode of reagent addition. Studies have shown that for pyrazole synthesis, increasing the reaction temperature can improve yield up to a certain point, after which decomposition or side reactions may occur. mdpi.com The choice of catalyst is also critical; for instance, in one study, a Cu(OTf)2 catalyst gave a 60% yield, while Fe(OTf)3 was ineffective. mdpi.com
Solvent selection can dramatically influence the reaction outcome. In the oxidation of pyrazoline precursors, the choice of solvent was found to be critical, with decreased polarity favoring a deacylative oxidation pathway, while polar solvents like DMSO led to the fully substituted pyrazole. nih.gov Patent literature for the synthesis of a related brominated pyrazole derivative highlights the importance of the reagent addition strategy. A controlled, continuous addition of the pyrazoline precursor and catalyst to a heated solvent system was shown to improve yield and significantly reduce process hazards compared to a batch-wise addition at the start of the reaction. google.com
| Parameter | Condition A | Condition B | Outcome | Reference |
|---|---|---|---|---|
| Temperature | Room Temperature | 60 °C | Yield improved at 60 °C, but decreased at higher temperatures. | mdpi.com |
| Solvent | Hexane (Non-polar) | DMSO (Polar) | Solvent choice dictated the reaction pathway, leading to different products. | nih.gov |
| Catalyst | Cu(OTf)₂ | Fe(OTf)₃ | Cu(OTf)₂ provided a 60% yield, whereas Fe(OTf)₃ was ineffective. | mdpi.com |
| Reagent Addition | All at once (Batch) | Continuous Feed | Continuous feed improved yield and process safety for industrial scale. | google.com |
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. jetir.org This involves using less hazardous chemicals, employing safer solvents, designing energy-efficient processes, and preventing waste. jetir.org For pyrazole synthesis, this has led to the exploration of greener alternatives to traditional methods that often rely on volatile and toxic organic solvents. researchgate.netresearchgate.net
Water is an ideal green solvent, and numerous pyrazole synthesis protocols have been developed in aqueous media. researchgate.netnih.govacs.org Multicomponent reactions (MCRs) in water are particularly valuable as they improve atom economy and reduce the number of separation and purification steps. acs.org Other green techniques include solvent-free reactions, often assisted by microwave or ultrasound irradiation, which can accelerate reaction rates, increase yields, and reduce energy consumption. researchgate.netnih.gov
The use of recyclable catalysts, such as magnetic nanoparticles or polymer-supported catalysts, aligns with green chemistry principles by simplifying product purification and allowing the catalyst to be reused, reducing waste and cost. researchgate.netnih.gov The choice of solvent can also be used to control reaction pathways; a solvent-switchable synthesis of pyrazoles was developed where using an ionic liquid or ethanol (B145695) as the medium led to different products under thermodynamic control. nih.gov
| Technique | Conventional Method | Green Alternative | Advantages of Green Method | Reference |
|---|---|---|---|---|
| Solvent | Volatile Organic Solvents (e.g., Toluene, Chloroform) | Water, Ethanol, Ionic Liquids, or Solvent-Free | Reduced toxicity, improved safety, lower environmental impact. | researchgate.netnih.govacs.org |
| Energy Source | Conventional Heating (Reflux) | Microwave or Ultrasound Irradiation | Shorter reaction times, increased yields, energy efficiency. | researchgate.netnih.gov |
| Catalysis | Homogeneous, non-recyclable catalysts | Heterogeneous, recyclable catalysts (e.g., nano-catalysts, polymers) | Easy separation, catalyst reuse, reduced waste. | mdpi.comresearchgate.netnih.gov |
| Reaction Type | Multi-step linear synthesis | One-pot, Multicomponent Reactions (MCRs) | Higher atom and step economy, simplified process. | nih.govacs.org |
Patent Literature Review on Preparative Methods
The patent literature provides significant insights into the scalable and industrially relevant methods for synthesizing brominated pyrazole derivatives. These methods often prioritize yield, purity, and process safety.
A common strategy for the synthesis of brominated pyrazoles involves the oxidation of the corresponding pyrazoline. One patent discloses a method for preparing a variety of pyrazole compounds by contacting a 2-pyrazoline (B94618) with bromine at elevated temperatures, typically at least 80°C. google.com This process is designed to prevent the common side reaction of ring bromination that can occur at ambient temperatures. google.com The reaction generates hydrogen bromide as a byproduct, which is often neutralized by the addition of a base like calcium carbonate. google.com
Furthermore, a patent for the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine outlines a multi-step process starting from diethyl butynedioate and methylhydrazine to form a 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. google.com This intermediate is then treated with phosphorus oxybromide (tribromooxyphosphorus) to yield the 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. google.com This dehydroxyhalogenation is a key step in introducing the bromine atom onto the pyrazole ring.
These patented methods underscore the importance of selecting appropriate starting materials and reaction conditions to achieve the desired brominated pyrazole structure with high efficiency and regioselectivity.
Precursor Synthesis and Reactivity in the Formation of this compound
Synthesis of 1-Ethyl-5-methyl-1H-pyrazole Scaffolds
The construction of the 1-ethyl-5-methyl-1H-pyrazole scaffold is a foundational step. A general and widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.gov For the target molecule, this would involve the reaction of a pentane-2,4-dione equivalent with ethylhydrazine.
A specific example from the literature for a similar structure, 1-ethyl-1H-pyrazol-5-ol, involves the reaction of ethylhydrazine oxalate (B1200264) with methyl trans-3-methoxyacrylate. chemicalbook.com The reaction is carried out in water at a controlled pH, and the resulting product is isolated after acidification and extraction. chemicalbook.com This demonstrates a viable route to N-ethylated pyrazoles.
Another general approach involves the cyclization of α,β-alkynones with hydrazine hydrate (B1144303) in ethanol. rsc.org While this specific example leads to a different substitution pattern, the underlying principle of pyrazole ring formation from an unsaturated carbonyl compound and a hydrazine is a cornerstone of pyrazole chemistry. rsc.org
Preparation of Brominated Pyrazole Building Blocks
The introduction of a bromine atom at the 3-position of the pyrazole ring is a crucial transformation. Several strategies have been developed for the regioselective bromination of pyrazoles.
One effective method is the dehydroxyhalogenation of 3- or 5-hydroxypyrazoles using reagents like phosphorus oxybromide. researchgate.net This approach is advantageous as it allows for the specific placement of the bromine atom based on the position of the hydroxyl group on the precursor.
Another strategy involves the Sandmeyer reaction, starting from a 3-aminopyrazole intermediate. researchgate.net However, this route can have drawbacks, such as the potential instability of the amino pyrazole intermediate. blogspot.com A second-generation approach for N-methyl-3-bromo-5-methyl pyrazole was developed to avoid the Sandmeyer reaction, utilizing a condensation, bromination, and oxidation sequence starting from methyl crotonate and methyl hydrazine. blogspot.com
Direct bromination of the pyrazole ring is also possible, but care must be taken to control the regioselectivity, as the 4-position is often more susceptible to electrophilic attack. researchgate.net To circumvent this, C-5 halogenation can be performed on N-substituted pyrazole anions. researchgate.net
For the synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid, a method involves the diazotization of 3-aminomethyl-5-methylpyrazole in the presence of hydrobromic acid and cuprous bromide, followed by oxidation of the methyl group. guidechem.com
The synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester has been achieved by reacting 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with phosphorus oxybromide. google.com This brominated ester can then be further manipulated to achieve the desired final product.
These methods provide a toolbox for chemists to selectively introduce bromine onto the pyrazole core, creating versatile building blocks for more complex molecules.
Reaction Mechanisms and Pathways of 3 Bromo 1 Ethyl 5 Methyl 1h Pyrazole
Electrophilic Aromatic Substitution Mechanisms
The synthesis of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole typically involves the electrophilic bromination of its parent, 1-ethyl-5-methyl-1H-pyrazole. The pyrazole (B372694) ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is directed by the substituents already present on the ring. The N-ethyl group at position 1 and the methyl group at position 5 are both electron-donating groups, which activate the pyrazole ring towards electrophilic substitution. The most electron-rich and sterically accessible position on the 1-substituted pyrazole ring is the C4-position. Therefore, the bromination of 1-ethyl-5-methyl-1H-pyrazole is highly regioselective, yielding the C4-bromo derivative. researchgate.net The synthesis of the title compound, with bromine at the C3 position, often requires a different synthetic strategy, such as building the ring from a pre-brominated precursor.
However, if we consider the bromination of the precursor 1-ethyl-5-methyl-1H-pyrazole, the mechanism follows the classic pathway for electrophilic aromatic substitution. An electrophilic bromine species, such as Br₂ or Br⁺ generated from N-Bromosuccinimide (NBS), is attacked by the π-electrons of the pyrazole ring. This leads to the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring. Finally, a base removes a proton from the C4 position, restoring the aromaticity of the ring and yielding the final product, 4-bromo-1-ethyl-5-methyl-1H-pyrazole.
The reaction is typically exothermic, as the formation of a stable, aromatic C-Br bond and the restoration of aromaticity are energetically favorable. Computational studies on similar systems, such as the alkylation of pyrazoles, show that activation energies are key to determining regioselectivity. wuxiapptec.com A similar detailed computational study would be required to quantify the precise kinetic and thermodynamic parameters for the bromination of this specific substrate.
Electrophilic bromination of pyrazoles can be carried out using various brominating agents and catalysts. researchgate.net
Brominating Agents : Molecular bromine (Br₂) is a common reagent, often used in a solvent like acetic acid or dichloromethane. N-Bromosuccinimide (NBS) is a milder and safer alternative that provides a low concentration of Br₂ or acts as a source of Br⁺, often initiated by a radical initiator or an acid catalyst.
Catalysts : Lewis acids like BF₃·Et₂O can be used to promote the reaction, particularly with less reactive substrates or milder brominating agents like LiBr. researchgate.net They function by coordinating to the brominating agent, making it more electrophilic.
Solvent : The choice of solvent can influence the reaction rate and selectivity. Polar solvents can stabilize the charged intermediates, potentially accelerating the reaction. For instance, dimethyl sulfoxide (B87167) (DMSO) has been used as a catalyst in the bromination of some arenes. researchgate.net
A plausible mechanism for the synthesis of the related 4-bromo derivatives involves the chelation-assisted palladium-catalyzed C-H activation, followed by a carbon-bromine bond formation via reductive elimination. acs.orgnih.gov
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom at the C3 position of this compound is susceptible to replacement by various nucleophiles, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is common for heteroaryl halides, especially when the ring can stabilize the intermediate negative charge. masterorganicchemistry.com
The SNAr mechanism is a two-step process. First, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazole ring. In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring, as they help to stabilize the negative charge of the Meisenheimer intermediate. nih.gov
The C3-bromo substituent can be displaced by a range of nucleophiles, offering a route to diverse 3-substituted pyrazoles.
Amines : Amines can act as nucleophiles to displace the bromide, forming 3-aminopyrazole (B16455) derivatives. The reaction typically requires heat and a base to neutralize the HBr formed. The direct SNAr reaction with amines can be challenging and often has a limited scope. More efficient methods usually involve transition-metal catalysis (see section 3.3).
Thiols : Thiols and their corresponding thiolates are excellent nucleophiles for SNAr reactions. The reaction of this compound with a thiol in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) would be expected to yield the corresponding 3-thioether derivative. nih.govresearchgate.net Recent studies have shown that SNAr reactions between heteroaryl halides and thiols can proceed smoothly, even without strong electron-withdrawing groups on the ring. nih.govresearchgate.net
The substituents on the pyrazole ring play a crucial role in the feasibility and rate of SNAr reactions.
Electronic Effects : The pyrazole ring itself is electron-rich, which generally disfavors the SNAr mechanism as it destabilizes the negatively charged Meisenheimer intermediate. However, the two nitrogen atoms provide some stabilization through their inductive electron-withdrawing effect and by accommodating the negative charge in resonance structures. The 1-ethyl and 5-methyl groups are electron-donating, which further deactivates the ring towards SNAr by destabilizing the anionic intermediate. Therefore, forcing conditions (e.g., high temperatures) might be necessary for these reactions to proceed without a catalyst. In contrast, adding electron-withdrawing groups to the ring would significantly accelerate the reaction. nih.govnih.gov
Positional Effects : The position of the leaving group is critical. The C3 and C5 positions of the pyrazole ring are generally more susceptible to nucleophilic attack than the C4 position due to the proximity of the nitrogen atoms which can better stabilize the negative charge in the Meisenheimer intermediate.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The most common reactions involve palladium catalysts.
The general mechanism for these reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, follows a catalytic cycle involving three main steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) complex. byjus.comnumberanalytics.com This is often the rate-determining step.
Transmetalation : The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. byjus.comorganic-chemistry.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgnrochemistry.com
Suzuki-Miyaura Coupling: This reaction couples the bromopyrazole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The base is crucial for activating the organoboron reagent. organic-chemistry.org
Buchwald-Hartwig Amination: This is a highly efficient method for forming C-N bonds by coupling the bromopyrazole with an amine. wikipedia.orglibretexts.org It utilizes a palladium catalyst with specialized bulky, electron-rich phosphine ligands and a strong, non-nucleophilic base like sodium tert-butoxide. numberanalytics.comorganic-chemistry.org This reaction is often preferred over direct SNAr due to its broader scope and milder conditions. wikipedia.org
Sonogashira Coupling: This reaction forms a C-C bond between the bromopyrazole and a terminal alkyne. wikipedia.orglibretexts.org The classic protocol uses a palladium catalyst and a copper(I) co-catalyst. The copper salt reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.orgyoutube.com Copper-free versions of the reaction have also been developed. organic-chemistry.org
The table below summarizes typical conditions for these cross-coupling reactions based on literature for similar bromopyrazole substrates.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/Water | 80-100 °C |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, tBuBrettPhos | NaOtBu | Toluene | 80-110 °C |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/DMF | Room Temp to 80 °C |
Palladium-Catalyzed Coupling Reactions (Suzuki-Miyaura, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Heck reactions are particularly prominent in this regard.
Suzuki-Miyaura Reaction:
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide, catalyzed by a palladium(0) complex. For this compound, this reaction would enable the introduction of aryl, heteroaryl, or vinyl substituents at the C3 position. The generally accepted catalytic cycle proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The reaction is initiated by the oxidative addition of the bromo-pyrazole to a palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. The final step is reductive elimination from the resulting palladium(II) complex to yield the 3-substituted pyrazole and regenerate the palladium(0) catalyst. libretexts.org
For related bromopyrazole systems, various palladium catalysts and ligands have been successfully employed. nih.govrsc.org The choice of ligand is crucial and is often a bulky, electron-rich phosphine, such as XPhos or SPhos, which can promote the oxidative addition and reductive elimination steps. nih.gov
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromopyrazole | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 60 | ~85 |
| 3-Bromopyrazole | Arylboronic acid | XPhos-Pd-G2 | K₂CO₃ | EtOH/H₂O | MW | >90 |
| 3-Bromo-1-phenyl-pyrazole | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 100 | ~70 |
This table is illustrative and based on data from analogous compounds.
Heck Reaction:
The Heck reaction couples the bromo-pyrazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction would lead to the formation of 3-alkenyl-1-ethyl-5-methyl-1H-pyrazoles. The mechanism typically involves the oxidative addition of the bromo-pyrazole to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is then converted back to the active catalyst by the base. mdpi.com
The regioselectivity of the Heck reaction is influenced by the nature of the alkene. Generally, terminal alkenes yield the (E)-isomer. Phosphine-free catalyst systems, such as Pd(OAc)₂, have been shown to be effective in some Heck reactions involving pyrazoles. researchgate.netnih.gov
Copper-Catalyzed C-N Coupling Reactions (Ullmann-type)
The formation of a carbon-nitrogen bond at the C3 position of this compound can be achieved through copper-catalyzed Ullmann-type reactions. organic-chemistry.org These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol. organic-chemistry.org In the context of C-N coupling, an amine would be used as the nucleophile.
The classic Ullmann condensation requires harsh conditions, but modern protocols often utilize a copper(I) catalyst, a ligand, and a base, allowing the reaction to proceed under milder conditions. nih.govmdpi.com The mechanism is thought to involve the formation of a copper-amide species, which then undergoes reaction with the bromo-pyrazole. The choice of ligand, often a phenanthroline or a diamine, is critical for the success of the reaction. nih.gov
Scope and Limitations of Cross-Coupling for Functionalization
While palladium and copper-catalyzed cross-coupling reactions are powerful methods for the functionalization of this compound, there are several factors that can limit their scope.
Steric Hindrance: The presence of the methyl group at the C5 position and the ethyl group at the N1 position can create steric hindrance around the reactive C3-bromo bond. This may necessitate the use of bulkier ligands to facilitate the coupling or could lead to lower yields, particularly with sterically demanding coupling partners.
Electronic Effects: The pyrazole ring is an electron-rich heterocycle, which can influence the rate of oxidative addition in palladium-catalyzed reactions. The electron-donating nature of the alkyl substituents (ethyl and methyl) further increases the electron density of the ring.
Catalyst Inhibition: The nitrogen atoms of the pyrazole ring can coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation. rsc.org This is a known issue with nitrogen-containing heterocycles in cross-coupling reactions. nih.gov The use of appropriate ligands and reaction conditions is necessary to mitigate this effect.
Side Reactions: In Suzuki-Miyaura reactions, protodebromination (replacement of the bromine atom with hydrogen) can be a competing side reaction. Careful optimization of the catalyst, base, and solvent system is required to minimize this pathway.
Deprotonation and Subsequent Electrophilic Quenching
An alternative strategy for the functionalization of this compound involves deprotonation to form an organometallic intermediate, followed by reaction with an electrophile.
Directed ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org For this compound, the possibility of the N1-pyrazole nitrogen acting as a DMG to direct lithiation to the C5-methyl group exists.
However, studies on similar 1-alkyl-3,5-disubstituted pyrazoles have shown that lateral lithiation (deprotonation of the N-alkyl group) is often the preferred pathway. cdnsciencepub.comcdnsciencepub.com Therefore, it is likely that treatment of this compound with a strong base like n-butyllithium would result in the formation of a lithiated species on the α-carbon of the N-ethyl group. Deprotonation of the C5-methyl group is a less likely, though not impossible, outcome. Ring lithiation at the C4 position is also a possibility, but would likely require more forcing conditions or a different directing group strategy.
Formation of Organometallic Intermediates
The treatment of this compound with a strong organolithium base can lead to two primary types of organometallic intermediates:
Lithiated N-ethyl group: As discussed above, lateral lithiation is a probable outcome, yielding 3-Bromo-1-(1-lithioethyl)-5-methyl-1H-pyrazole. This nucleophilic intermediate could then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups on the N-ethyl substituent.
Lithium-Halogen Exchange: An alternative pathway is lithium-halogen exchange at the C3 position. This would involve the reaction of the bromo-pyrazole with two equivalents of an organolithium reagent, typically at low temperatures, to generate 1-ethyl-5-methyl-1H-pyrazol-3-yl-lithium. This intermediate would then be ready to react with an electrophile at the C3 position.
The competition between lateral deprotonation and lithium-halogen exchange would depend on the specific reaction conditions, including the choice of base, solvent, and temperature.
Derivatization and Functionalization Strategies of 3 Bromo 1 Ethyl 5 Methyl 1h Pyrazole
Selective Functionalization at the Bromine Position
The bromine atom at the C3 position of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole is the primary site for a multitude of functionalization reactions, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this starting material.
Introduction of Carbon-Carbon Bonds
The formation of new carbon-carbon bonds at the C3 position is a cornerstone of the derivatization of this compound. This is most commonly achieved through well-established cross-coupling methodologies.
Suzuki-Miyaura Coupling: This powerful reaction enables the introduction of aryl, heteroaryl, and vinyl groups. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general reactivity of 3-bromopyrazoles in such transformations is well-established. Typically, the reaction would involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable boronic acid or boronate ester in a solvent like dioxane, toluene, or DMF/water mixtures.
Sonogashira Coupling: The Sonogashira reaction provides a direct route to 3-alkynylpyrazoles, which are valuable intermediates for further transformations. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine (B128534) or diisopropylamine.
Heck and Stille Couplings: Although less commonly reported for this specific substrate, the Heck reaction (coupling with an alkene) and the Stille reaction (coupling with an organostannane) represent further potential avenues for C-C bond formation at the C3 position, offering access to a different range of substituted pyrazoles.
| Coupling Reaction | Reactant | Typical Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, Base | 3-Aryl-1-ethyl-5-methyl-1H-pyrazole |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) salt, Base | 3-Alkynyl-1-ethyl-5-methyl-1H-pyrazole |
| Heck | Alkene | Pd catalyst, Base | 3-Alkenyl-1-ethyl-5-methyl-1H-pyrazole |
| Stille | R-Sn(Alkyl)₃ | Pd catalyst | 3-Substituted-1-ethyl-5-methyl-1H-pyrazole |
Formation of New Heterocyclic Systems
The bromine atom can also serve as a handle for the introduction of other heteroatoms, leading to the formation of new carbon-heteroatom bonds and, in some cases, the construction of novel heterocyclic systems attached to the pyrazole (B372694) core.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, providing access to 3-amino-1-ethyl-5-methyl-1H-pyrazole derivatives. These compounds are themselves valuable precursors for the synthesis of fused heterocyclic systems.
Ullmann Condensation: The copper-catalyzed Ullmann condensation can be employed to form C-O bonds, leading to the synthesis of 3-aryloxy-1-ethyl-5-methyl-1H-pyrazoles.
Functionalization at Other Positions of the Pyrazole Ring
While the C3 position is the most readily functionalized due to the bromine atom, strategies exist to modify other positions on the pyrazole ring, as well as the alkyl side chains.
C-H Activation and Functionalization
Side-Chain Modifications of the Ethyl and Methyl Groups
The ethyl and methyl groups at the N1 and C5 positions, respectively, also present opportunities for functionalization, although this is generally more challenging than transformations at the pyrazole core.
Oxidation of the Methyl Group: The methyl group at the C5 position can potentially be oxidized to an aldehyde or a carboxylic acid. A patented procedure has shown that for a related pyridopyrimidine, selenium dioxide can be used to oxidize a methyl group to a carboxylic acid. This suggests a possible route for the synthesis of 1-ethyl-5-formyl- or 1-ethyl-5-carboxy-1H-pyrazole derivatives from this compound.
Functionalization of the Ethyl Group: Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could potentially introduce a bromine atom onto the ethyl group, creating a new site for nucleophilic substitution.
Synthesis of Fused Pyrazole Systems Using this compound as a Building Block
One of the most significant applications of functionalized pyrazoles is their use as precursors for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. The derivatization of this compound, particularly to introduce an amino group at the C3 position, opens up pathways to important fused pyrazole scaffolds.
Pyrazolo[3,4-b]pyridines: The synthesis of this fused system can be achieved through the condensation of a 3-amino-1-ethyl-5-methyl-1H-pyrazole derivative with a 1,3-dicarbonyl compound. The amino-pyrazole, which can be prepared from this compound via a Buchwald-Hartwig amination, serves as a key intermediate in this cyclization reaction.
Pyrazolo[1,5-a]pyrimidines: This important class of fused heterocycles can be synthesized by reacting a 3-amino-1-ethyl-5-methyl-1H-pyrazole with various bifunctional reagents, such as β-ketoesters or enaminones. This cyclocondensation reaction provides a versatile route to a wide range of substituted pyrazolo[1,5-a]pyrimidines.
Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that have garnered significant attention due to their wide range of pharmacological activities. The synthesis of these derivatives often involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-bielectrophilic species. While direct use of this compound in this context would require its conversion to the corresponding 3-amino derivative, a common strategy involves the reaction of 5-aminopyrazoles with various dicarbonyl compounds or their equivalents, followed by halogenation.
A general and efficient method for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines involves a one-pot reaction of aminopyrazoles with enaminones or chalcones in the presence of a halogen source like N-bromosuccinimide (NBS). evitachem.comnih.gov This approach allows for the direct installation of a bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core. The reaction proceeds through an initial cyclocondensation to form the pyrazolo[1,5-a]pyrimidine scaffold, which is then regioselectively halogenated.
Another established route is the cyclocondensation of 3-amino-5-methylpyrazole (B16524) with β-dicarbonyl compounds, which yields the core pyrazolo[1,5-a]pyrimidine structure that can be subsequently brominated. evitachem.com For instance, the reaction with various 1,3-biselectrophilic substrates provides the foundational ring system, which can then undergo bromination using reagents like N-bromosuccinimide in a suitable solvent such as tetrahydrofuran (B95107) under reflux conditions to yield the 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine. evitachem.com
The resulting 3-bromopyrazolo[1,5-a]pyrimidines are valuable intermediates for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-ones with a variety of aryl and heteroaryl boronic acids has been successfully demonstrated, providing a pathway to C3-arylated derivatives. rsc.orgnih.govrsc.org These reactions often require careful optimization of the catalyst system to achieve good yields and avoid side reactions.
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Starting Materials | Reagents and Conditions | Product | Reference(s) |
| 3-Amino-5-methyl-1H-pyrazole, 1,3-Biselectrophiles | 1. Cyclocondensation; 2. N-Bromosuccinimide, THF, reflux | 7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | evitachem.com |
| Aminopyrazoles, Enaminones/Chalcones | K2S2O8, N-Halosuccinimide | 3-Halo-pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos, Base, Microwave irradiation | C3-Arylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives | rsc.orgnih.govrsc.org |
Other Fused Bicyclic and Tricyclic Pyrazole Frameworks
Beyond the pyrazolo[1,5-a]pyrimidine system, this compound can be envisioned as a precursor to a variety of other fused bicyclic and tricyclic pyrazole frameworks. These structures are of interest in drug discovery and materials science. Common strategies involve the annulation of a second or third ring onto the pyrazole core.
Pyrazolo[3,4-b]pyridines: This class of fused heterocycles is often synthesized through the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or through multicomponent reactions. mdpi.comnorthwestern.edumdpi.comresearchgate.netnih.gov A typical approach involves the cyclization of a 5-aminopyrazole with a suitable ketone in the presence of a catalyst like ZrCl4. mdpi.com The resulting pyrazolo[3,4-b]pyridine can possess various substituents depending on the nature of the starting materials.
Pyrazolo[5,1-c] evitachem.comrsc.orgmdpi.comtriazines: These tricyclic systems can be synthesized from 5-aminopyrazole precursors. The synthetic routes often involve the reaction of the aminopyrazole with reagents that provide the necessary atoms to form the triazine ring. nih.govresearchgate.netresearchgate.net
Pyrazolo[3,4-d] evitachem.comnih.govrsc.orgtriazines: The synthesis of this scaffold can be achieved through the cyclative cleavage of pyrazolyltriazenes. beilstein-journals.orgnih.gov This method allows for the construction of the triazine ring onto a pre-existing pyrazole core.
While direct examples starting from this compound are not prevalent in the literature, its conversion to a 3-amino or other suitably functionalized derivative would open up these synthetic pathways.
Table 2: Synthesis of Other Fused Pyrazole Frameworks
| Target Framework | General Synthetic Strategy | Key Precursors | Reference(s) |
| Pyrazolo[3,4-b]pyridines | Cyclization with unsaturated ketones or multicomponent reactions | 5-Aminopyrazoles, α,β-Unsaturated ketones, Aldehydes, Malononitrile | mdpi.comnorthwestern.edumdpi.comresearchgate.netnih.gov |
| Pyrazolo[5,1-c] evitachem.comrsc.orgmdpi.comtriazines | Cyclization reactions | 5-Aminopyrazoles | nih.govresearchgate.netresearchgate.net |
| Pyrazolo[3,4-d] evitachem.comnih.govrsc.orgtriazines | Cyclative cleavage of triazenes | Pyrazolyltriazenes | beilstein-journals.orgnih.gov |
Regioselective Synthesis of Complex Pyrazole Architectures
The bromine atom at the C3 position of this compound is a key functional handle for the regioselective introduction of new substituents, leading to the construction of complex pyrazole architectures. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, enabling the formation of C-C and C-heteroatom bonds with high precision.
The regioselectivity of these reactions is often dictated by the electronic and steric properties of the pyrazole ring and its substituents. In the case of 3-bromo-1,5-dialkylpyrazoles, the C3 position is activated for oxidative addition to the palladium catalyst, making it the primary site for functionalization.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between a halide and a boronic acid or ester. The Suzuki coupling of 3-bromopyrazoles with various aryl and heteroaryl boronic acids has been extensively studied, providing access to a wide array of 3-arylpyrazoles. nih.govnih.govresearchgate.net The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand can be crucial for achieving high yields, especially with un-protected nitrogen-rich heterocycles. nih.gov
Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of 3-bromopyrazoles provides a direct route to 3-alkynylpyrazoles. washington.eduwikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netresearchgate.net These products are valuable intermediates for further transformations, such as the synthesis of fused thiophenes. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. The Heck coupling of 3-bromopyrazoles with various alkenes can be used to introduce vinyl groups at the C3 position. researchgate.netbeilstein-journals.org Mechanochemical methods, such as high-speed ball-milling, have been shown to promote chemoselective Heck coupling of 3-bromoindazoles, a related heterocyclic system. beilstein-journals.org
Regioselective Iodination: Besides palladium-catalyzed reactions, regioselective halogenation can also be a powerful tool. For instance, the iodination of 1-aryl-3-CF3-1H-pyrazoles can be directed to either the C4 or C5 position depending on the reaction conditions. Treatment with n-BuLi followed by iodine leads to exclusive formation of the 5-iodo derivative, while CAN-mediated iodination with I2 yields the 4-iodo isomer with high regioselectivity. nih.gov These iodinated pyrazoles can then serve as substrates for further cross-coupling reactions.
Table 3: Regioselective Functionalization of Bromopyrazoles
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acids, Pd catalyst, Ligand, Base | 3-Aryl/Heteroaryl-pyrazoles | nih.govnih.govresearchgate.net |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, Amine base | 3-Alkynyl-pyrazoles | washington.eduwikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netresearchgate.net |
| Heck Coupling | Alkenes, Pd catalyst, Ligand, Base | 3-Vinyl-pyrazoles | researchgate.netbeilstein-journals.org |
| Regioselective Iodination | n-BuLi, I2 or CAN, I2 | 4-Iodo- or 5-Iodo-pyrazoles | nih.gov |
Spectroscopic and Advanced Characterization of 3 Bromo 1 Ethyl 5 Methyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. High-resolution ¹H and ¹³C NMR are anticipated to provide unambiguous evidence for the constitution of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole.
High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl and methyl groups attached to the pyrazole (B372694) ring, as well as the lone proton on the aromatic ring.
Ethyl Group: The ethyl group at the N1 position will manifest as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet results from the coupling of the methyl protons with the two adjacent methylene protons. The chemical shift for the -CH₂- group is expected to be in the range of δ 4.0-4.2 ppm due to the deshielding effect of the adjacent nitrogen atom. The -CH₃ of the ethyl group should appear further upfield, around δ 1.3-1.5 ppm.
Methyl Group: The methyl group at the C5 position of the pyrazole ring is predicted to appear as a singlet in the region of δ 2.2-2.4 ppm.
Pyrazole Ring Proton: The single proton at the C4 position will appear as a singlet, with an expected chemical shift in the aromatic region, likely around δ 6.1-6.3 ppm. For comparison, in the related compound 3-Bromo-1-methylpyrazole, the C4-H proton appears at δ 6.25 ppm. ichemical.com
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Each carbon atom in the structure is expected to give a unique signal.
Pyrazole Ring Carbons: The carbon atom bearing the bromine, C3, is anticipated to have a chemical shift in the range of δ 140-145 ppm. The C5 carbon, attached to the methyl group, is expected around δ 148-152 ppm. The C4 carbon is predicted to be the most upfield of the ring carbons, appearing around δ 105-110 ppm. In the analogous 3-bromo-5-methyl-1H-pyrazole, the C3, C4, and C5 carbons are observed at specific chemical shifts that support these predictions. nih.gov
Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected at approximately δ 45-50 ppm, while the methyl carbon (-CH₃) will be further upfield, around δ 14-16 ppm.
Methyl Group Carbon: The carbon of the methyl group at C5 is expected to appear in the range of δ 10-13 ppm.
Predicted NMR Data Tables
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.1 - 6.3 | s | 1H | C4-H |
| 4.0 - 4.2 | q | 2H | N-CH₂-CH₃ |
| 2.2 - 2.4 | s | 3H | C5-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 148 - 152 | C5 |
| 140 - 145 | C3 |
| 105 - 110 | C4 |
| 45 - 50 | N-CH₂-CH₃ |
| 14 - 16 | N-CH₂-CH₃ |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unequivocally confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between the signals at δ 4.0-4.2 and δ 1.3-1.5 ppm.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and their attached carbons. Expected correlations include the C4-H proton with the C4 carbon, the N-CH₂ protons with their carbon, the N-CH₂-CH₃ protons with their carbon, and the C5-CH₃ protons with their carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-CH₂ protons to the C5 and N2 atoms of the pyrazole ring, and the C5-CH₃ protons to the C5 and C4 carbons. These correlations would be crucial in confirming the substitution pattern on the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons. This would be particularly useful to confirm the spatial proximity of the N-ethyl group to the C5-methyl group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. The molecular formula of this compound is C₆H₉BrN₂. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass for C₆H₉⁷⁹BrN₂ is approximately 188.0003 g/mol . HRMS would be able to confirm this exact mass to within a few parts per million, providing strong evidence for the elemental composition.
Fragmentation Patterns and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation of the molecular ion. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include:
Loss of the ethyl group ([M-C₂H₅]⁺)
Loss of a methyl radical from the ethyl group ([M-CH₃]⁺)
Cleavage of the pyrazole ring, leading to various smaller charged fragments.
Loss of a bromine radical ([M-Br]⁺).
The analysis of these fragmentation patterns would help to piece together the structure of the molecule and confirm the connectivity of the different substituent groups.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different functional groups present in this compound.
C-H Stretching: Aromatic C-H stretching vibrations are expected around 3100-3150 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups would appear in the 2850-3000 cm⁻¹ region.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1500-1650 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations are anticipated in the 1300-1400 cm⁻¹ range.
C-Br Stretching: A band corresponding to the C-Br stretching vibration is expected in the lower frequency region, typically around 500-650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the pyrazole ring are often strong in the Raman spectrum.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|
| 3100 - 3150 | Aromatic C-H Stretch | Medium | Medium |
| 2850 - 3000 | Aliphatic C-H Stretch | Strong | Strong |
| 1500 - 1650 | C=N, C=C Ring Stretch | Strong | Strong |
| 1300 - 1400 | C-N Stretch | Medium | Medium |
Characteristic Absorption Bands for Functional Groups
Detailed experimental Infrared (IR) spectroscopy data for this compound is not available in the surveyed literature. A table of characteristic absorption bands cannot be generated without this information.
Confirmation of Pyrazole Ring Integrity and Substituent Presence
Specific Nuclear Magnetic Resonance (NMR) data (¹H and ¹³C) for this compound is not present in the reviewed scientific databases. This data is essential for confirming the integrity of the pyrazole ring and the precise positioning of the bromo, ethyl, and methyl substituents.
X-ray Crystallography for Solid-State Structure
No published X-ray crystallography studies for this compound were found. Consequently, a detailed analysis of its molecular geometry, conformation, intermolecular interactions, and crystal packing is not possible.
Determination of Molecular Geometry and Conformation
The determination of bond lengths, bond angles, and torsional angles requires X-ray crystallographic data, which is currently unavailable for this specific compound.
Analysis of Intermolecular Interactions and Crystal Packing
Without crystallographic data, an analysis of the solid-state packing, including the identification of any hydrogen bonds or other non-covalent interactions that dictate the crystal lattice structure, cannot be performed.
Advanced Analytical Techniques for Purity and Identity Confirmation
While advanced analytical techniques are crucial for confirming the purity and identity of chemical compounds, specific application data for this compound is not documented in the available literature.
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data, including retention time and mass fragmentation patterns for this compound, has not been reported. While predicted mass-to-charge ratios for related compounds are available, these are not substitutes for experimental data for the specific molecule . uni.luuni.lu
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. This approach is well-suited for the separation of moderately polar to nonpolar compounds like many pyrazole derivatives.
Detailed research findings on the specific HPLC analysis of this compound are not extensively documented in publicly available literature. However, validated methods for closely related pyrazole and pyrazoline derivatives provide a strong basis for establishing an effective analytical procedure. ijcpa.insielc.com These methods commonly utilize a C18 stationary phase, which is known for its hydrophobic interaction with analytes, and a polar mobile phase.
For instance, a validated RP-HPLC method for a pyrazoline derivative was successfully developed using an Eclipse XBD-C18 column (250 mm × 4.6 mm, 5 µm). ijcpa.in The separation was achieved under isocratic conditions with a mobile phase composed of 0.1% trifluoroacetic acid in water and methanol (B129727) in a 20:80 v/v ratio. ijcpa.in The flow rate was maintained at 1.0 mL/min, and detection was performed using a UV/Visible detector. ijcpa.in This method demonstrated a successful elution with a relatively short runtime. ijcpa.in
Another common approach for the analysis of pyrazole compounds involves a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid. sielc.com The use of formic acid is particularly advantageous when the HPLC system is coupled with a mass spectrometer (MS) for detection, as it is more volatile than phosphoric acid. sielc.com For some sensitive pyrazole derivatives, such as those containing boronic acid pinacol (B44631) esters, specialized columns with reduced silanol (B1196071) activity, like an XTerra MS C18, may be necessary to prevent on-column degradation. researchgate.net
Based on the analysis of these related compounds, a typical HPLC method for this compound can be proposed. The following data table outlines a likely set of parameters for the successful chromatographic separation of this compound.
Table 1: Representative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Instrument | Agilent 1200 series HPLC system or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient elution (e.g., starting with a higher polarity and increasing the organic solvent percentage over time) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 35 °C) |
| Detection | UV/Vis Detector (wavelength to be determined based on the UV spectrum of the compound) or Mass Spectrometer |
| Injection Volume | 10-20 µL |
| Sample Solvent | Acetonitrile or a mixture of acetonitrile and water |
It is important to note that the optimal conditions, particularly the mobile phase composition and gradient program, would require empirical determination to achieve the best peak shape, resolution, and retention time for this compound and any potential impurities. The selection of the detector and its settings would depend on the chromophoric properties and concentration of the analyte.
Theoretical and Computational Studies of 3 Bromo 1 Ethyl 5 Methyl 1h Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for predicting the properties of molecular systems with a good balance between accuracy and computational cost. For 3-Bromo-1-ethyl-5-methyl-1H-pyrazole, DFT calculations can provide a detailed understanding of its fundamental characteristics.
Prediction of Molecular Geometry and Electronic Structure
Table 1: Predicted Key Geometric Parameters for this compound (Based on DFT calculations of analogous compounds)
| Parameter | Predicted Value Range |
|---|---|
| Bond Lengths (Å) | |
| C3-Br | 1.85 - 1.90 |
| N1-N2 | 1.34 - 1.38 |
| N1-C5 | 1.35 - 1.39 |
| N2-C3 | 1.32 - 1.36 |
| C3-C4 | 1.40 - 1.44 |
| C4-C5 | 1.37 - 1.41 |
| N1-C(ethyl) | 1.46 - 1.50 |
| C5-C(methyl) | 1.49 - 1.53 |
| Bond Angles (°) | |
| N1-N2-C3 | 104 - 108 |
| N2-C3-C4 | 110 - 114 |
| C3-C4-C5 | 105 - 109 |
| C4-C5-N1 | 108 - 112 |
| N2-N1-C5 | 110 - 114 |
Calculation of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)
Theoretical calculations can predict spectroscopic data, which are essential for the characterization of new compounds. DFT methods can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman).
The predicted ¹H NMR spectrum would show distinct signals for the ethyl and methyl protons, as well as the proton on the pyrazole (B372694) ring (if present at C4). The chemical shift of the C4-H proton would be influenced by the electronic effects of the bromine and methyl substituents. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. While experimental data for this compound is not provided here, theoretical calculations on similar pyrazole structures have shown good correlation with experimental NMR data. mdpi.com
Vibrational frequency calculations can help in assigning the absorption bands observed in the infrared (IR) spectrum. Key vibrational modes would include the C-H stretching of the alkyl groups, C-N and C=C stretching of the pyrazole ring, and the C-Br stretching frequency.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=C/C=N (Pyrazole Ring) | Stretching | 1400 - 1600 |
| C-N (Pyrazole Ring) | Stretching | 1250 - 1350 |
| C-Br | Stretching | 500 - 650 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO energies) and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, with contributions from the bromine atom. The LUMO is likely to be distributed over the pyrazole ring as well. The presence of the electron-withdrawing bromine atom is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted pyrazole.
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.
Conformational Analysis and Tautomerism in Pyrazole Systems
Investigation of Preferred Conformations of the N-Ethyl Group
The presence of the N-ethyl group introduces conformational flexibility to the this compound molecule. The rotation around the N1-C(ethyl) bond leads to different conformers. Computational methods can be used to perform a conformational analysis to identify the most stable conformation. This typically involves calculating the potential energy surface as a function of the dihedral angle defined by the pyrazole ring and the ethyl group. The preferred conformation will be the one with the lowest energy, which is often a staggered arrangement to minimize steric hindrance between the ethyl group and the substituents on the pyrazole ring.
Energetics of Potential Prototropic Tautomers
For pyrazole systems, prototropic tautomerism is a key phenomenon. nih.govmdpi.com In the case of N-substituted pyrazoles like this compound, tautomerism involving the pyrazole ring protons is not possible. However, if there were a hydrogen atom on a substituent, for example, if the methyl group were a hydroxymethyl group, then side-chain tautomerism could be considered.
In the broader context of pyrazole chemistry, annular tautomerism is significant for N-unsubstituted pyrazoles, where the proton can be located on either of the two nitrogen atoms. nih.gov Computational studies on such systems have been instrumental in determining the relative energies of the different tautomers and understanding the factors that influence their stability, such as the nature and position of substituents and solvent effects. researchgate.netnih.gov These studies often show that the energy difference between tautomers can be small, leading to the coexistence of multiple forms in equilibrium.
Reaction Mechanism Modeling
Computational chemistry has become an indispensable tool for elucidating the intricate details of chemical reactions involving pyrazole derivatives. eurasianjournals.com Density Functional Theory (DFT) is a particularly powerful method used to model reaction pathways, offering detailed insights into electronic structures and energetics. eurasianjournals.com Such studies are crucial for understanding how reactions proceed and for optimizing synthetic routes.
Transition State Calculations for Key Synthetic Steps
The synthesis and functionalization of pyrazoles often involve multiple steps and potential pathways. Transition state (TS) calculations are vital for identifying the most energetically favorable route. A transition state represents the highest energy point along a reaction coordinate, and its energy (the activation energy) determines the rate of the reaction.
Similarly, theoretical studies on the formation of pyrazolo[1,5-a]- mdpi.comnih.govresearchgate.nettriazines from 3,5-diaminopyrazoles have used the B3LYP/6-31++G(d,p) level of theory to locate the transition states for the different steps of the proposed reaction mechanism. researchgate.netsci-hub.se These calculations help to rationalize the experimentally observed products by identifying the lowest energy pathways.
While a standard level of theory like B3LYP/6-31G(d,p) is often sufficient for systems without significant radical character, more computationally intensive hybrid functionals such as B2PLYP can provide more reliable results, especially when subtle energy differences are critical. researchgate.net For a hypothetical reaction involving this compound, such as a Suzuki cross-coupling at the bromine position, transition state calculations would be instrumental in understanding the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
Table 1: Illustrative Activation Energies (Ea) for Competing Pathways in Pyrazole Formation (Hypothetical Data based on Published Studies)
| Reaction Pathway | Transition State | Calculated Ea (kcal/mol) | Favored Product |
| [3+2] Cycloaddition | TS1 (Pyrazole formation) | 15.2 | Pyrazole |
| TS2 (Oxadiazole formation) | 20.5 | ||
| Pyrazole Functionalization | TS3 (C-4 substitution) | 25.0 | C-5 Substituted Product |
| TS4 (C-5 substitution) | 22.8 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Understanding Regioselectivity and Stereoselectivity through Computational Models
Many reactions involving substituted pyrazoles can yield multiple isomers. Computational models are essential for predicting and explaining the observed regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the product).
The regioselectivity of reactions is often rationalized by analyzing the electronic properties of the reactants. researchgate.net DFT-derived local reactivity descriptors, such as Fukui functions and dual descriptors, are used to identify the most nucleophilic and electrophilic sites within a molecule. researchgate.net For example, in the reaction of 3,5-diaminopyrazoles, calculations of natural atomic charges and Fukui indices correctly predicted the experimental regioselectivity. researchgate.netsci-hub.se
In the context of N-alkylation of asymmetrically substituted pyrazoles, which is directly relevant to the synthesis of 1-ethyl-substituted pyrazoles, the formation of a mixture of regioisomers is common. rsc.org Computational studies can help predict the major isomer by calculating the energies of the possible products and the transition states leading to them. The choice of solvent and base can influence the regiochemical outcome, and computational models can also incorporate solvent effects, often using models like the Solvation Model based on Density (SMD). researchgate.netrsc.org
A study on the [3+2] cycloaddition of diazopropane (B8614946) with chalcone (B49325) derivatives demonstrated that the regioselectivity could be successfully explained by analyzing the frontier molecular orbitals (FMO) of the reactants. mdpi.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the preferred orientation of the cycloaddition.
For this compound, computational models could predict the regioselectivity of further functionalization. For instance, in electrophilic aromatic substitution, analysis of the molecule's electrostatic potential and Fukui functions would indicate whether the C-4 position is the most likely site of reaction.
Molecular Dynamics Simulations
While quantum mechanical calculations provide insights into static structures and reaction pathways, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, intermolecular interactions, and solvent effects. eurasianjournals.comresearchgate.net
Dynamic Behavior and Intermolecular Interactions
These simulations are particularly useful for understanding how pyrazole derivatives interact with other molecules, such as solvent molecules or biological macromolecules. A study on a pyrazole derivative, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-butan-1-one (CPB), used MD simulations to study its behavior in different solvents. researchgate.net The simulations, combined with solvation energy calculations, helped to predict the solubility of the compound in various media. researchgate.net
In the context of drug design, MD simulations are used to investigate the binding of pyrazole derivatives to protein targets. nih.gov For example, MD simulations were performed to explore the binding mode of a pyrazole-containing imide derivative with the protein Hsp90α. nih.gov Such simulations can provide information on the stability of the protein-ligand complex and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.
For this compound, MD simulations could be hypothetically employed to study its aggregation behavior in solution or its interaction with a target protein, providing insights into its material properties or potential biological activity. The simulations would track the trajectory of each atom, allowing for the analysis of properties like the radial distribution function to understand the local environment around the molecule.
Historical Context and Future Research Directions for Halogenated N Alkylpyrazoles
Evolution of Pyrazole (B372694) Chemistry with Specific Reference to Bromination and N-Alkylation
The journey into the world of pyrazoles began in 1883 with their discovery by Ludwig Knorr. mdpi.comnih.govwikipedia.org The foundational method for creating the pyrazole ring, known as the Knorr pyrazole synthesis, involves the condensation of β-diketones with hydrazines. wikipedia.orgchemicalbook.com This and other early methods, such as the reaction of α,β-unsaturated aldehydes with hydrazine (B178648) followed by dehydrogenation, laid the groundwork for accessing a wide variety of pyrazole derivatives. wikipedia.org
The functionalization of the pyrazole ring, particularly through halogenation and N-alkylation, has been a critical area of development. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. mdpi.com Halogenation, such as bromination, typically occurs at the C4 position. mdpi.com To achieve substitution at other positions like C3 or C5, a blocking group at the C4 position is often required, or alternative strategies must be employed. mdpi.com One common approach for the synthesis of 3- or 5-bromopyrazoles is the dehydroxyhalogenation of the corresponding 3- or 5-hydroxypyrazoles using reagents like phosphorus oxybromide.
N-alkylation of pyrazoles is another key transformation. Traditionally, this is achieved under basic conditions where the pyrazole nitrogen is deprotonated, followed by reaction with an alkyl halide. The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be a challenge, often leading to a mixture of N1 and N2 isomers. The specific isomer formed can be influenced by the nature of the substituents on the pyrazole ring and the reaction conditions.
Unexplored Reactivity and Synthetic Opportunities for 3-Bromo-1-ethyl-5-methyl-1H-pyrazole
While the specific reactivity of this compound is not extensively documented in publicly available research, its structure suggests a multitude of unexplored synthetic opportunities, primarily centered around the reactive bromine atom at the C3 position.
The presence of the bromo substituent makes this compound an ideal candidate for a variety of cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling with boronic acids could introduce a wide range of aryl, heteroaryl, or vinyl groups at the C3 position. rsc.org Similarly, Sonogashira coupling with terminal alkynes would provide access to 3-alkynylpyrazoles, which are valuable synthetic intermediates. Other potential cross-coupling reactions include Heck, Stille, and Buchwald-Hartwig amination reactions, each offering a pathway to novel and complex pyrazole derivatives.
The bromine atom can also be displaced by various nucleophiles. This would allow for the introduction of functionalities such as cyano, azido, or substituted amino groups at the C3 position, further expanding the chemical space accessible from this starting material.
Furthermore, the potential for metal-halogen exchange reactions, for example using organolithium or Grignard reagents, could generate a nucleophilic pyrazole species at the C3 position. This organometallic intermediate could then be reacted with a variety of electrophiles to introduce a diverse array of substituents.
Methodological Advancements in Pyrazole Synthesis and Functionalization Relevant to the Compound
Recent years have witnessed significant advancements in the synthesis and functionalization of pyrazoles, many of which are directly applicable to the preparation and further modification of this compound. mdpi.comnih.gov
Modern synthetic methods often focus on improving efficiency, selectivity, and environmental friendliness. One-pot and multicomponent reactions have gained prominence as they allow for the construction of complex molecules in a single step, reducing waste and saving time. researchgate.net For instance, a multicomponent reaction involving an appropriate hydrazine, a β-dicarbonyl compound, and a brominating agent could potentially provide a direct route to 3-bromo-pyrazoles.
The use of transition-metal catalysts has revolutionized pyrazole synthesis and functionalization. researchgate.net Catalytic systems based on palladium, copper, rhodium, and other metals have enabled reactions that were previously difficult or impossible to achieve. organic-chemistry.org For example, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones presents a modern alternative for pyrazole ring formation. organic-chemistry.org
Photoredox catalysis is another emerging area that offers mild and efficient conditions for a variety of transformations, including the synthesis of pyrazoles from hydrazines and Michael acceptors. organic-chemistry.org These light-driven reactions often proceed at room temperature and tolerate a wide range of functional groups. utm.my
The development of novel reagents has also expanded the toolkit for pyrazole chemistry. For example, the use of N-isocyanoiminotriphenylphosphorane as a "CNN" building block in a silver-mediated [3+2] cycloaddition with terminal alkynes provides a new route to pyrazoles under mild conditions. organic-chemistry.org
Potential for Development of Novel Reagents and Catalysts Based on Pyrazole Scaffolds
Pyrazole-containing compounds have shown significant promise as ligands for the preparation of novel catalysts. nih.gov The two adjacent nitrogen atoms in the pyrazole ring can effectively chelate to metal centers, forming stable complexes that can catalyze a wide range of organic transformations. The specific substitution pattern on the pyrazole ring can be tuned to modulate the electronic and steric properties of the resulting catalyst, allowing for fine-control over its reactivity and selectivity.
The structure of this compound provides a scaffold that could be elaborated into more complex ligand systems. For example, the bromine atom could be replaced with a phosphine (B1218219), amine, or other coordinating group through cross-coupling or nucleophilic substitution reactions. This would create a bidentate or even tridentate ligand capable of coordinating to a variety of transition metals.
Furthermore, pyrazole derivatives themselves can act as organocatalysts. For instance, pyrazole-based compounds have been used to catalyze the synthesis of other heterocyclic systems. The development of chiral pyrazole-based catalysts is a particularly active area of research, with the goal of achieving enantioselective transformations.
Emerging Research Frontiers in Pyrazole Chemistry Beyond Traditional Applications
The field of pyrazole chemistry is continuously evolving, with researchers exploring applications beyond the traditional domains of pharmaceuticals and agrochemicals. exlibrisgroup.com One exciting frontier is the development of pyrazole-based materials with novel optical and electronic properties. nih.gov The pyrazole ring can act as a key component in fluorescent probes for the detection of metal ions and other analytes. nih.gov By carefully designing the substitution pattern, the fluorescence properties of these probes can be tailored for specific applications.
Pyrazole derivatives are also being investigated for their potential use in organic electronics, for example as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties of the pyrazole ring through substitution makes it an attractive building block for these applications.
Another emerging area is the use of pyrazole scaffolds in the development of functional materials, such as metal-organic frameworks (MOFs). MOFs are porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The rigid, well-defined geometry of the pyrazole ring makes it an excellent building block for the construction of these ordered, crystalline materials.
The continued exploration of these and other emerging frontiers will undoubtedly lead to new and exciting discoveries in the field of pyrazole chemistry, with compounds like this compound serving as valuable starting points for the synthesis of novel molecules with unique properties and functions.
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-1-ethyl-5-methyl-1H-pyrazole, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer:
- Step 1: Start with bromination of a pre-functionalized pyrazole core. For example, describes a method where 3-bromo-5-chloropyrazole reacts with formaldehyde under alkaline conditions to introduce a methyl group. Adapt this by substituting formaldehyde with ethylating agents (e.g., ethyl iodide) to install the ethyl group.
- Step 2: Optimize reaction parameters:
- Temperature: Maintain 60–80°C to balance reactivity and side-product formation.
- Catalyst: Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance alkylation efficiency.
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
- Validation: Monitor reaction progress via TLC and confirm purity by HPLC (>98%).
Q. How can NMR spectroscopy reliably confirm the structure of this compound?
Methodological Answer:
- 1H NMR Analysis:
- Ethyl Group: Look for a triplet at δ ~1.35 ppm (CH3) and a quartet at δ ~4.20 ppm (CH2), integrating to 3H and 2H, respectively.
- Methyl Group: A singlet at δ ~2.50 ppm (3H) for the pyrazole-attached methyl.
- Pyrazole Protons: Two singlets between δ ~6.20–6.80 ppm for H-4 and H-5 (substituent-dependent splitting) .
- 13C NMR: Confirm ethyl (δ ~12–15 ppm for CH3; ~40–45 ppm for CH2) and bromine (C-Br at δ ~105–110 ppm).
- Data Table:
| Proton/Group | Chemical Shift (δ, ppm) | Integration | Multiplicity |
|---|---|---|---|
| CH3 (ethyl) | 1.35 | 3H | Triplet |
| CH2 (ethyl) | 4.20 | 2H | Quartet |
| CH3 (methyl) | 2.50 | 3H | Singlet |
| H-4 | 6.50 | 1H | Singlet |
| H-5 | 6.30 | 1H | Singlet |
Advanced Research Questions
Q. What crystallographic challenges arise during structural refinement of brominated pyrazoles, and how can SHELX-based strategies address them?
Methodological Answer:
- Challenges:
- Disorder: Bromine’s high electron density can cause positional disorder in the crystal lattice.
- Twining: Common in pyrazole derivatives; use TWIN/BASF commands in SHELXL for correction.
- Strategies:
- Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to mitigate absorption errors.
- Refinement: Apply anisotropic displacement parameters (ADPs) for Br and heavy atoms. reports monoclinic symmetry (P21/n) with Z = 8; refine using SHELXL’s restraints for similar systems .
- Validation: Check R1 (<5%) and wR2 (<12%) residuals; validate Hirshfeld surfaces for intermolecular interactions.
Q. How do bromine and alkyl substituents influence the reactivity of this compound in Pd-catalyzed cross-coupling reactions?
Methodological Answer:
- Electronic Effects: Bromine acts as a directing group, facilitating Suzuki-Miyaura couplings. demonstrates Pd(PPh3)4-mediated coupling with aryl boronic acids in DMF/H2O (yields >80%).
- Steric Effects: The ethyl group may hinder coupling at the 3-position; prioritize reactions at the 5-methyl site.
- Protocol:
- Conditions: 1.2 eq aryl boronic acid, 2 mol% Pd catalyst, K3PO4 base, 90°C, 12 h.
- Workup: Extract with EtOAc, dry (Na2SO4), and purify via flash chromatography .
- Case Study: Coupling with 4-methoxyphenylboronic acid yields 1-ethyl-5-methyl-3-(4-methoxyphenyl)-1H-pyrazole (HRMS: [M+H]+ = 261.12).
Data-Driven Analysis
Q. How can computational modeling predict substituent effects on the stability of this compound derivatives?
Methodological Answer:
- DFT Calculations: Use Gaussian09 at B3LYP/6-311+G(d,p) level to optimize geometry and compute:
- HOMO-LUMO Gaps: Bromine reduces gap (~4.5 eV), increasing electrophilicity.
- NBO Charges: Negative charge on N-1 (-0.32 e) favors protonation or coordination.
Contradiction Resolution
Q. How should researchers resolve discrepancies in reported melting points for brominated pyrazole derivatives?
Methodological Answer:
- Source Analysis: Cross-reference literature (e.g., reports mp 72–79°C for 4-Bromo-3-methylpyrazole vs. 113–114°C in for a triazole analog).
- Reproducibility:
- Purification: Ensure identical recrystallization solvents (e.g., EtOH vs. CHCl3).
- Polymorphism: Perform DSC to detect polymorphic transitions.
- Standardization: Report melting ranges with heating rate (e.g., 1°C/min) and apparatus calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
